methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate
Description
Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate is a structurally complex adamantane derivative featuring a rigid diamondoid adamantane core. The molecule is functionalized with a methyl carboxylate group at the 1-position and a 2-(1H-1,3-benzodiazol-1-yl)acetamido substituent at the 3-position. Adamantane derivatives are renowned for their metabolic stability and membrane permeability, making them attractive in medicinal chemistry for antimicrobial, antiviral, and CNS-targeting applications .
The synthesis of such compounds likely involves condensation reactions between adamantane-based precursors and heterocyclic aldehydes or acyl chlorides, analogous to methods described for related carbohydrazide derivatives (e.g., reacting adamantane-1-carbohydrazide with heterocyclic aldehydes to form Schiff bases) . Structural characterization would typically employ spectroscopic techniques (NMR, IR) and X-ray crystallography, with refinement tools like SHELXL ensuring accuracy .
Properties
IUPAC Name |
methyl 3-[[2-(benzimidazol-1-yl)acetyl]amino]adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19(26)20-7-14-6-15(8-20)10-21(9-14,12-20)23-18(25)11-24-13-22-16-4-2-3-5-17(16)24/h2-5,13-15H,6-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDMOJWSDZXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with an adamantane derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several adamantane-based and heterocyclic derivatives. Key comparisons include:
Key Findings:
Heterocyclic Influence on Activity :
- Imidazole derivatives (4, 5) exhibit broad-spectrum antimicrobial activity, attributed to the heterocycle's ability to disrupt microbial membranes or enzymes . The benzodiazole group in the target compound, being bulkier and more aromatic, may enhance binding to hydrophobic pockets or DNA (common in benzimidazole drugs).
- Isoxazole derivatives (3a–c) show selectivity for Gram-positive bacteria, likely due to reduced penetration through Gram-negative outer membranes .
Substituent Effects :
- The methyl carboxylate in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, improving solubility. This contrasts with the carbohydrazide group in compounds 3–5, which directly participates in Schiff base formation and metal chelation .
- The tetrazole-acetyl group in the cephalosporin derivative () mimics natural substrates of penicillin-binding proteins, highlighting how acetamido-linked heterocycles can be tailored for specific targets .
Adamantane Core :
- The adamantane scaffold confers rigidity and lipophilicity, enhancing membrane penetration. This feature is conserved across all compared compounds and is critical for bioavailability .
Biological Activity
Methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This compound features a unique adamantane structure, which is known for its stability and ability to interact with biological systems. The benzodiazole moiety contributes to its biological activity, making it a subject of various studies aimed at understanding its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{17}H_{20}N_{2}O_{3}
- Molecular Weight : 300.35 g/mol
- CAS Number : Not specified in the search results but can be derived from the structural components.
Structural Features
| Feature | Description |
|---|---|
| Adamantane Core | Provides rigidity and stability |
| Benzodiazole Ring | Enhances biological activity |
| Acetamido Group | Potentially involved in receptor interactions |
Research indicates that compounds containing benzodiazole and adamantane structures often exhibit a range of biological activities, including:
- Antiviral Effects : Some studies suggest that derivatives of adamantane can inhibit viral replication by interfering with viral entry into host cells.
- Anticancer Properties : The benzodiazole component may contribute to cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of this compound:
- Antiviral Activity :
-
Anticancer Studies :
- Research has indicated that benzodiazole-containing compounds exhibit selective cytotoxicity in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
- A specific derivative was shown to induce apoptosis through the mitochondrial pathway, highlighting the importance of structural modifications in enhancing efficacy .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
